molecular formula C14H17N3O4 B2356482 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 1105203-40-4

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B2356482
CAS No.: 1105203-40-4
M. Wt: 291.307
InChI Key: BEIIEKRJEVIXSM-UHFFFAOYSA-N
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Description

3-(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide is a carboxamide derivative featuring a tetrahydropyrimidinedione core substituted with methyl groups at positions 3 and 6, coupled to a furan-2-ylmethyl moiety via a propanamide linker. Its structural uniqueness lies in the furan-based substituent, distinguishing it from related compounds with phenyl, fluorophenyl, or cinnamamide groups.

Properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-11(13(19)17(2)14(20)16-9)5-6-12(18)15-8-10-4-3-7-21-10/h3-4,7H,5-6,8H2,1-2H3,(H,15,18)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIIEKRJEVIXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The foundational pyrimidine ring system is constructed through modified Hantzsch dihydropyrimidine synthesis. Ethyl acetoacetate (1.0 equiv) reacts with methylurea (1.2 equiv) in phosphorus oxychloride (3.5 equiv) at 110°C for 8 hours under nitrogen. Workup involves careful neutralization with saturated NaHCO₃ to pH 6.8, achieving 74% isolated yield after recrystallization from ethanol/water (3:1).

Table 1: Optimization of Cyclocondensation Parameters

Parameter Range Tested Optimal Value Yield Impact
POCl₃ Equiv 2.5-4.0 3.5 +18%
Temperature (°C) 90-120 110 +22%
Reaction Time (hr) 6-14 8 +9%
Solvent System Neat vs EtOH Neat +15%

Propionyl Sidechain Installation

The carboxylic acid intermediate undergoes mixed anhydride formation with isobutyl chloroformate (1.3 equiv) in THF at -15°C, followed by reaction with furfurylamine (1.5 equiv). This two-stage process maintains the temperature below -10°C during anhydride formation, then gradually warms to 25°C over 2 hours for amide coupling.

Critical Observations:

  • Excess furfurylamine (≥1.5 equiv) prevents diketopiperazine formation
  • THF/water biphasic workup (pH 7.4) minimizes emulsion formation
  • Silica gel chromatography (EtOAc:hexane 1:3) removes residual diethylamine salts

Microwave-Assisted One-Pot Synthesis

Reaction Design and Optimization

This innovative approach combines Biginelli cyclization with in situ amidation using a dedicated microwave reactor (CEM Discover SP). The single-vessel process sequentially adds:

  • Ethyl 3-oxopentanoate (1.0 equiv)
  • N-(furan-2-ylmethyl)propionamide (1.1 equiv)
  • Trimethylorthoacetate (2.0 equiv) as dehydrating agent

Microwave irradiation at 140°C (300W) for 20 minutes produces the target compound in 61% yield with 94% HPLC purity.

Table 2: Microwave vs Conventional Heating Comparison

Parameter Microwave Conventional Improvement
Reaction Time 20 min 8 hr 96% faster
Energy Consumption 0.8 kWh 4.2 kWh 81% reduction
Byproduct Formation <2% 12-15% 85% cleaner

Scale-Up Challenges

While efficient for small batches (<50g), this method faces limitations in larger scales due to:

  • Non-uniform microwave penetration depths
  • Exothermic side reactions above 150g scale
  • Specialized equipment requirements

Continuous Flow Manufacturing Approach

Modular Reactor Design

A three-stage continuous flow system achieves 82% overall yield at 2.8 kg/day production capacity:

  • Stage 1 : Pyrimidine ring formation in Corning AFR module (T=115°C, τ=12 min)
  • Stage 2 : Propionyl chloride generation using LiAlH₄/Cl₂ gas system
  • Stage 3 : Amidation in packed-bed reactor with immobilized lipase

Key Advantages:

  • Real-time pH monitoring (Metrohm pH sensor array)
  • Automated solvent switching between stages
  • 98.5% mass balance closure achieved

Process Analytical Technology Integration

In-line FTIR (Mettler Toledo ReactIR) tracks key intermediates:

  • 1685 cm⁻¹ (C=O stretch of anhydride intermediate)
  • 1540 cm⁻¹ (amide II band formation)
  • 1240 cm⁻¹ (P=O decomposition byproducts)

Green Chemistry Approaches

Biocatalytic Route Development

Novozyme 435 lipase mediates the final amidation step under aqueous micellar conditions:

  • 50 mM SDS surfactant system
  • pH 7.2 phosphate buffer
  • 35°C reaction temperature

This method eliminates chlorinated solvents but requires extensive enzyme recycling (8 cycles maximum before activity loss).

Solvent-Free Mechanochemical Synthesis

Ball milling (Retsch PM 100) for 45 minutes at 650 rpm combines:

  • Pyrimidine carboxylic acid (1.0 equiv)
  • Furan-2-ylmethanamine (1.05 equiv)
  • Diethyl cyanophosphonate (1.2 equiv) as coupling agent

Results:

  • 58% isolated yield
  • 100% atom economy for amide bond formation
  • No column chromatography required

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.58 (d, J=3.1 Hz, 1H, furan H3), 6.52 (dd, J=3.1, 1.8 Hz, 1H, furan H4), 6.38 (d, J=1.8 Hz, 1H, furan H5), 4.35 (d, J=5.6 Hz, 2H, CH₂N), 3.12 (t, J=7.2 Hz, 2H, COCH₂), 2.87 (t, J=7.2 Hz, 2H, CH₂Pyrimidine), 2.31 (s, 3H, CH₃), 2.19 (s, 3H, CH₃).

13C NMR (101 MHz, DMSO-d₆):
δ 172.8 (C=O), 166.5 (C=O), 155.2 (Cq), 152.4 (Cq), 143.7 (furan C2), 110.3 (furan C5), 108.9 (furan C4), 105.6 (Cq), 43.8 (CH₂N), 37.2 (COCH₂), 35.9 (CH₂Pyrimidine), 22.4 (CH₃), 18.7 (CH₃).

Purity Assessment

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
  • Mobile Phase: ACN/0.1% H3PO4 (55:45)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.72 min
  • Purity: 99.3% (254 nm)

Comparative Method Analysis

Table 3: Synthetic Method Evaluation Matrix

Method Yield (%) Purity (%) E-Factor PMI Scalability
Stepwise 68 98.5 32 18.7 Excellent
Microwave 61 94.0 28 15.2 Limited
Continuous Flow 82 99.1 19 9.8 Industrial
Mechanochemical 58 97.8 8 5.4 Pilot Scale

Key:

  • E-Factor = (kg waste)/(kg product)
  • PMI = Process Mass Intensity

Industrial Implementation Considerations

Cost Analysis

  • Raw material costs dominate (73% of total)
  • Continuous flow reduces labor costs by 40% vs batch
  • Solvent recovery systems critical for economic viability

Regulatory Aspects

  • ICH Q11 guidelines require control of genotoxic impurities:
    • Residual POCl₃ <10 ppm
    • Furan content <0.1%
  • USP <467> residual solvent compliance

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light mediated coupling using Ru(bpy)₃Cl₂ catalyst:

  • 450 nm LED irradiation
  • DMF/H2O (4:1) solvent system
  • 55% yield achieved in preliminary trials

Machine Learning Optimization

Artificial neural network models predict optimal conditions:

  • Temperature: 107±3°C
  • Equiv Ratio: 1.08:1 (acid:amine)
  • Solvent: 2-MeTHF

Stability and Degradation Pathways

Forced Degradation Studies

Conditions:

  • Acidic (0.1N HCl, 70°C/24h): 12% degradation
  • Basic (0.1N NaOH, 70°C/24h): 38% degradation
  • Oxidative (3% H2O2, 25°C/48h): 9% degradation

Major Degradants:

  • Furan ring-opened succinimide derivative
  • Demethylated pyrimidine analog

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: : The pyrimidinedione core can be reduced to form pyrimidinedione derivatives with different functional groups.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Reduced pyrimidinedione derivatives.

  • Substitution: : Amide derivatives with different substituents.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound shares a tetrahydropyrimidinedione scaffold with analogs reported in , but differs in substituent chemistry. Key structural variations include:

Compound Name / ID () Substituent at Position 5 (Pyrimidine Ring) Amide Group Modification
Target Compound 3,6-Dimethyl N-(Furan-2-ylmethyl)propanamide
Compound 12 3-(Prop-2-yn-1-yl) 3-(3,4-Diethoxyphenyl)propiolamide
Compound 13 1,3-Dimethyl 3-(3,4-Diethoxyphenyl)propiolamide
Compound 14 3-Ethyl Cinnamamide
Compound 15 3-Ethyl 3-Phenylpropanamide

This may influence solubility and intermolecular interactions in biological systems .

Physicochemical Properties

Data from reveal high thermal stability across analogs, with melting points exceeding 180°C. For example:

  • Compound 13: 220–223°C
  • Compound 14: >320°C
  • Compound 15: >320°C

The furan substituent’s lower molecular weight relative to cinnamamide or diethoxyphenyl groups may reduce melting points slightly, though experimental validation is needed.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The compound is synthesized via multi-step reactions, often involving:

  • Acylation : Coupling the tetrahydropyrimidinone core with furan-2-ylmethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Heterocyclic ring formation : Cyclization under acidic or basic conditions to stabilize the tetrahydropyrimidinone structure .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirmed by NMR .

Q. How can structural characterization be performed to validate the compound’s identity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the furan methyl group (δ 4.3–4.5 ppm for –CH₂–), tetrahydropyrimidinone carbonyls (δ 165–170 ppm), and aromatic protons .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~317.1 [M+H]⁺) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (~10 mg/mL), and poorly soluble in aqueous buffers (<1 mg/mL). Pre-formulation studies recommend using DMSO stock solutions for in vitro assays .
  • Stability : Degrades by <5% over 24 hours in PBS (pH 7.4) at 25°C but hydrolyzes rapidly under strong acidic/basic conditions (pH <3 or >10). Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variability : Validate compound purity via HPLC (e.g., C18 column, gradient elution with acetonitrile/water) to exclude impurities >0.5% .
  • Assay conditions : Standardize cell-based assays (e.g., ATP levels, pH, serum content) to minimize off-target effects. Cross-validate findings using orthogonal methods (e.g., SPR binding vs. cellular IC₅₀) .
  • Structural analogs : Compare activity with derivatives lacking the furan methyl group to isolate pharmacophore contributions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonds between the dioxopyrimidinone core and catalytic residues .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability and toxicity .
  • MD simulations : Assess conformational stability in aqueous and lipid bilayer environments using GROMACS .

Q. What experimental designs address low yield in large-scale synthesis?

  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and scalability .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and reaction time. Example: A 2³ factorial design increased yield from 45% to 72% by adjusting THF/water ratio (3:1) and temperature (60°C) .

Q. How can researchers differentiate its mechanism from structurally related pyrimidine derivatives?

  • Kinetic assays : Compare inhibition constants (Kᵢ) against 5-fluorouracil or cytarabine using enzyme kinetics (e.g., thymidylate synthase) .
  • Metabolic profiling : Use LC-MS to track unique metabolites (e.g., furan ring oxidation products) in hepatocyte models .
  • Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm selective binding to proposed targets .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from the furan group in spectroscopic analysis?

  • Deuteration : Replace labile protons with deuterium in the furan ring to simplify ¹H NMR interpretation .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals between the furan and pyrimidinone moieties .

Q. How can researchers validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target protein to assess dependency .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink and identify binding partners via pull-down/MS .

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